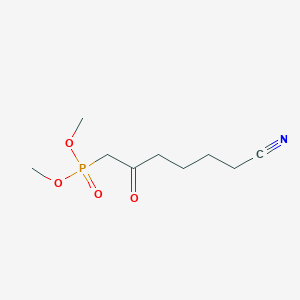

Dimethyl (6-cyano-2-oxohexyl)phosphonate

Description

Significance of Organophosphorus Compounds in Chemical Synthesis and Materials Science

Organophosphorus compounds, a broad class of molecules containing a carbon-phosphorus bond, are of paramount importance in numerous scientific and industrial domains. Their unique chemical and physical properties have established them as indispensable tools in organic chemistry, medicinal chemistry, agriculture, and materials science. In the realm of chemical synthesis, they serve as crucial reagents and catalysts. For instance, phosphonates are widely utilized as improved Wittig reagents in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes, while phosphines are fundamental ligands in metal-catalyzed cross-coupling reactions. wikipedia.org

Beyond their role as reagents, the inherent properties of organophosphorus compounds lend themselves to a wide array of applications. Their excellent fire retardancy, coupled with low smoke and toxicity, makes them environmentally benign fire retardants. wikipedia.org The strong coordination ability of the phosphoryl (P=O) group with metals is exploited in the development of metal extractants. wikipedia.org Furthermore, these compounds are integral to the pharmaceutical and agricultural industries, with numerous approved drugs and pesticides containing phosphorus. wikipedia.orgorganic-chemistry.org This widespread utility underscores the evergreen and expanding nature of organophosphorus chemistry. researchgate.net

Evolution of Phosphonate (B1237965) Chemistry in Modern Synthetic Strategies

Phosphonates, characterized by a P-C bond, have emerged as a particularly versatile subclass of organophosphorus compounds. They are often employed as non-hydrolyzable mimics of phosphates in biomedical applications, enabling them to act as inhibitors for enzymes that process phosphate (B84403) substrates. alfa-chemistry.com The development of synthetic methodologies to introduce the phosphonic acid group has been a subject of intense research for over a century, leading to a wide range of strategies that allow for its incorporation into structurally diverse molecules under mild conditions. youtube.com

Historically, the Michaelis-Arbuzov and Michaelis-Becker reactions were the foundational methods for creating the crucial C-P bond in phosphonates. youtube.com The Michaelis-Arbuzov reaction, discovered in 1898, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. pearson.com While effective, these classical methods often require harsh conditions, such as high temperatures or the use of strong bases. youtube.com Modern advancements have focused on developing milder and more efficient protocols, including catalytic methods, to synthesize these valuable compounds. youtube.comorganic-chemistry.org This evolution has expanded the accessibility and application of phosphonates in various fields, from drug design to materials science. nrochemistry.com

Structural Classification and Research Context of β-Ketophosphonates

Dimethyl (6-cyano-2-oxohexyl)phosphonate belongs to the structural class of β-ketophosphonates. These compounds are characterized by a ketone functional group located at the beta (β) position relative to the phosphorus atom of the phosphonate group. This specific arrangement of functional groups makes β-ketophosphonates exceptionally valuable synthetic intermediates.

The primary research context for β-ketophosphonates is their role as key precursors in the Horner-Wadsworth-Emmons (HWE) reaction. libretexts.orgresearchgate.net The HWE reaction is a cornerstone of modern organic synthesis, used to create carbon-carbon double bonds (alkenes) with a high degree of stereoselectivity, predominantly favoring the formation of (E)-alkenes. organic-chemistry.org In this reaction, the β-ketophosphonate is deprotonated to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an α,β-unsaturated carbonyl compound after elimination of a phosphate byproduct. libretexts.org The water-solubility of this phosphate byproduct simplifies purification compared to the traditional Wittig reaction, making the HWE reaction highly favored in many synthetic campaigns. alfa-chemistry.com

The synthesis of β-ketophosphonates themselves is a topic of significant interest. Common methods include:

The Michaelis-Arbuzov reaction of an α-halo ketone. libretexts.org

Acylation of alkylphosphonate anions , often referred to as a "phosphono-Claisen condensation," where the anion of a simple phosphonate (like dimethyl methylphosphonate) reacts with an ester. wikipedia.orglibretexts.org

Recent research has focused on developing milder, more general, and scalable procedures for their preparation, avoiding cryogenic temperatures and strong bases where possible. wikipedia.org

Rationale for Focused Academic Inquiry into this compound

While specific research into this compound is not widely documented in publicly available literature, a strong rationale for its academic inquiry can be constructed based on its bifunctional nature. The molecule contains two highly versatile functional groups: the β-ketophosphonate and the terminal nitrile.

Synthetic Utility of the β-Ketophosphonate Moiety: As established, the β-ketophosphonate group is a reliable precursor for the Horner-Wadsworth-Emmons reaction. libretexts.org This would allow for the reaction of this compound with various aldehydes and ketones to construct a diverse array of α,β-unsaturated ketones bearing a terminal nitrile group. These products are valuable building blocks for more complex molecular architectures.

Synthetic Utility of the Nitrile Moiety: The nitrile group (–C≡N) is a valuable functional group in its own right. It is strongly polarized, with an electrophilic carbon atom that can react with nucleophiles. researchgate.net Furthermore, the nitrile group can be transformed into other key functional groups:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reduction: It can be reduced, for example with LiAlH₄, to a primary amine. researchgate.net

Combined Potential: The combination of these two functional groups in a single molecule makes this compound a highly attractive target for academic investigation. It serves as a linchpin for synthesizing molecules with dual functionalities. For example, a synthetic sequence could first involve an HWE reaction at the β-ketophosphonate site, followed by a transformation of the nitrile group. This would enable the creation of complex molecules such as amino-alkenes or carboxylic acid-containing unsaturated ketones, which are scaffolds of interest in medicinal chemistry and materials science. The study of its synthesis and reactivity would therefore contribute valuable knowledge to the field of synthetic organic chemistry.

Data Tables

As specific experimental data for this compound is not available, the following table presents typical physical and spectroscopic properties for a closely related, structurally simpler β-ketophosphonate, Dimethyl (2-oxoheptyl)phosphonate , for illustrative purposes.

Table 1: Physicochemical and Spectroscopic Data for Dimethyl (2-oxoheptyl)phosphonate

This interactive table contains data for a related compound and serves as an example of the expected properties for a β-ketophosphonate.

| Property | Value |

| Molecular Formula | C₉H₁₉O₄P |

| Molecular Weight | 222.22 g/mol |

| IUPAC Name | 1-dimethoxyphosphorylheptan-2-one |

| CAS Number | 36969-89-8 |

| Appearance | (Expected) Colorless to pale yellow liquid |

| ¹H NMR | Signals expected for CH₃-O-P, -(C=O)-CH₂-P, and the pentyl chain |

| ¹³C NMR | Signals expected for C=O (ketone), C-P, O-CH₃, and the pentyl chain |

| ³¹P NMR | Characteristic shift for a phosphonate ester |

Data sourced from PubChem CID 580181.

Structure

3D Structure

Properties

CAS No. |

64866-23-5 |

|---|---|

Molecular Formula |

C9H16NO4P |

Molecular Weight |

233.20 g/mol |

IUPAC Name |

7-dimethoxyphosphoryl-6-oxoheptanenitrile |

InChI |

InChI=1S/C9H16NO4P/c1-13-15(12,14-2)8-9(11)6-4-3-5-7-10/h3-6,8H2,1-2H3 |

InChI Key |

IPSODVLATVCMOC-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC(=O)CCCCC#N)OC |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Dimethyl 6 Cyano 2 Oxohexyl Phosphonate

Exploration of the Horner-Wadsworth-Emmons (HWE) Reaction Mechanism with β-Ketophosphonates

The presence of both a ketone and a phosphonate (B1237965) ester within the same molecule makes Dimethyl (6-cyano-2-oxohexyl)phosphonate a prime candidate for an intramolecular Horner-Wadsworth-Emmons (HWE) reaction. This reaction would proceed via the formation of a phosphonate-stabilized carbanion, which then attacks the internal ketone to form a cyclic alkene.

The HWE reaction is initiated by the deprotonation of the carbon alpha to the phosphonate group, forming a stabilized carbanion. wikipedia.org This carbanion can then undergo an intramolecular nucleophilic attack on the C2-keto group. The subsequent elimination of the phosphate (B84403) ester would lead to the formation of a seven-membered ring containing an endocyclic double bond. The stereoselectivity of this intramolecular cyclization, leading to either the (E)- or (Z)-cycloalkene, is a critical aspect of the reaction. wikipedia.orgalfa-chemistry.com Generally, intramolecular HWE reactions tend to favor the formation of the (E)-isomer, especially in medium to large rings. harvard.edu

The stereochemical outcome is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. nrochemistry.com Steric interactions between the substituents on the phosphonate and the reacting carbonyl group play a significant role in dictating the preferred pathway. wikipedia.org

| Intermediate | Product Alkene Geometry | General Selectivity | Influencing Factors |

| Threo-oxaphosphetane | (E)-alkene | Often favored in thermodynamic control | Steric hindrance, solvent polarity |

| Erythro-oxaphosphetane | (Z)-alkene | Favored under kinetic control (Still-Gennari conditions) | Electron-withdrawing groups on phosphonate, low temperature |

The stereochemical course of the HWE reaction can be significantly influenced by the reaction conditions, including the choice of base, solvent, and temperature. wikipedia.orgalfa-chemistry.com For β-ketophosphonates, specific conditions have been developed to steer the reaction towards a desired stereoisomer.

Base and Counter-ion: The nature of the base and its corresponding counter-ion can affect the aggregation of the phosphonate carbanion and its subsequent reaction. For instance, lithium salts are known to promote the formation of (E)-alkenes. wikipedia.org The use of bases like sodium hydride (NaH) or potassium bases can alter the selectivity. nih.gov

Temperature: Higher reaction temperatures generally favor the thermodynamically more stable (E)-alkene, as it allows for equilibration of the intermediates. wikipedia.org Conversely, lower temperatures can trap the kinetically favored product, which may be the (Z)-isomer under certain conditions.

Additives: Additives such as lithium chloride (LiCl) are often used in what is known as the Masamune-Roush conditions for the olefination of β-ketophosphonates, which typically favor the (E)-isomer. alfa-chemistry.com

| Condition | Effect on Stereoselectivity | Typical Outcome for β-Ketophosphonates |

| High Temperature | Favors thermodynamic product | Predominantly (E)-alkene |

| Low Temperature | Favors kinetic product | Can enhance (Z)-selectivity with appropriate reagents |

| Li+ salts | Promotes (E)-selectivity | High (E)-selectivity |

| K+ salts with crown ethers | Can promote (Z)-selectivity | Increased (Z)-alkene formation (Still-Gennari type) |

| Protic Solvents | Can influence intermediate stability | Variable, depends on specific system |

| Aprotic Polar Solvents | Generally good for HWE reactions | Favorable for both (E) and (Z) selective methods |

Phosphonate Ester Group: The nature of the ester groups on the phosphorus atom influences the acidity of the α-protons and the stability of the resulting carbanion. Electron-withdrawing groups, such as trifluoroethyl groups (as in the Still-Gennari modification), increase the acidity and can accelerate the elimination step, often leading to higher (Z)-selectivity. nrochemistry.com In the case of this compound, the methyl esters are standard and generally lead to good reactivity with a preference for the (E)-isomer.

Nucleophilic Additions and Alkylations

Beyond the intramolecular HWE reaction, the functional groups in this compound present opportunities for other nucleophilic reactions.

Should the intramolecular HWE reaction of this compound proceed to form a cyclic α,β-unsaturated ketone, this product would be an excellent Michael acceptor. wikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon susceptible to attack by nucleophiles. masterorganicchemistry.com A wide range of "soft" nucleophiles, including other enolates, amines, and thiols, could potentially react in a 1,4-conjugate addition fashion. wikipedia.orgyoutube.com

The nitrile group in the side chain would likely remain intact during such a transformation, offering a handle for further functionalization.

The ketone carbonyl group in this compound is electrophilic and can react with various nucleophiles. libretexts.org Before any intramolecular reaction, intermolecular attack by strong nucleophiles such as Grignard reagents or organolithium compounds could occur at the carbonyl carbon. libretexts.org The phosphonate carbanion, once formed, could also potentially react intermolecularly with an external aldehyde or ketone if the reaction conditions are not optimized for intramolecular cyclization.

Rearrangement Reactions and Unexpected Transformations of Phosphonate Derivatives

Phosphonate derivatives are known to undergo a variety of rearrangement reactions, often driven by the formation of more thermodynamically stable products. These transformations can involve the migration of the phosphonyl group or other substituents within the molecule, leading to structurally diverse products.

One notable class of rearrangements is the base-induced isomerization of phosphoric acid derivatives to α-substituted phosphonates. acs.org For instance, phosphates, S-alkyl thiophosphates, and phosphoramidates can be isomerized at low temperatures to yield α-hydroxy-, α-mercapto-, and α-aminophosphonates, respectively. acs.org The driving force behind these "phosphate–phosphonate rearrangements" is the greater stability of the resulting heteroatom–lithium bond compared to the initial carbon–lithium bond. acs.org These reactions are often stereospecific, proceeding with retention of configuration at the carbon atom. acs.org

A related transformation is the phosphonate–phosphinate rearrangement, where a phosphonic acid derivative can isomerize to a phosphinate, a compound containing two phosphorus-carbon bonds. acs.orgnih.gov This reaction also proceeds with a high degree of stereoselectivity, typically with retention of configuration at both the phosphorus and the carbon centers. acs.org

Another significant rearrangement is the vinyl phosphate/β-keto phosphonate rearrangement. In this reaction, a vinyl phosphate, formed from the reaction of a ketone enolate with a phosphorochloridate, undergoes rearrangement in the presence of a strong base to yield a β-keto phosphonate. acs.org This reaction provides a valuable method for the synthesis of functionalized phosphonates. acs.org The stereoselectivity of this rearrangement can be influenced by the presence of chiral auxiliaries on the phosphate group. acs.org

The table below summarizes key aspects of these rearrangement reactions.

| Rearrangement Type | Substrate | Product | Driving Force/Conditions | Stereochemistry |

| Phosphate–Phosphonate | Phosphoric acid derivatives (phosphates, thiophosphates, phosphoramidates) | α-Hydroxy-, α-mercapto-, or α-aminophosphonates | Formation of a more stable heteroatom-lithium bond; requires a strong base. | Typically proceeds with retention of configuration at the carbon atom. acs.org |

| Phosphonate–Phosphinate | Phosphonic acid derivatives | Phosphinates | Formation of two P-C bonds; induced by strong bases. | Generally proceeds with retention of configuration at both the phosphorus and carbon atoms. acs.org |

| Vinyl Phosphate/β-Keto Phosphonate | Vinyl phosphates | β-Keto phosphonates | Base-catalyzed isomerization. | Diastereoselectivity can be achieved with chiral phosphoryl groups. acs.org |

Radical versus Polar Mechanisms in Phosphonate Rearrangements

The mechanisms of phosphonate rearrangements can be complex, often involving a delicate balance between polar and radical pathways. The specific pathway followed can be influenced by the reaction conditions, the structure of the substrate, and the nature of the reagents employed.

In many base-catalyzed rearrangements, such as the phosphate-phosphonate and phosphonate-phosphinate migrations, the mechanism is predominantly polar, involving the formation of anionic intermediates. acs.org The reaction is initiated by deprotonation, followed by nucleophilic attack and migration of the phosphonyl group.

However, radical mechanisms can also play a significant role, particularly in photochemical or radical-initiated reactions. For example, the rearrangement of β-(phosphatoxy)alkyl radicals has been shown to have a mixed homolytic/heterolytic character, with a dominant heterolytic component. acs.org Computational studies suggest that these reactions can proceed through concerted pathways leading to rearranged benzylic radicals. acs.org

In some cases, a clear distinction between radical and polar mechanisms is not possible, as the reaction may proceed through intermediates that have both radical and ionic character. For instance, a photoinduced phosphorus radical-based semi-pinacol rearrangement has been proposed for the synthesis of γ-oxo-phosphonates. oaepublish.com This mechanism involves a photoinduced single-electron transfer (SET) to generate a phosphorus radical, which then undergoes a series of radical transformations, including a semi-pinacol rearrangement, to afford the final product. oaepublish.com

The following table contrasts the key features of radical and polar mechanisms in phosphonate rearrangements.

| Feature | Radical Mechanism | Polar Mechanism |

| Initiation | Photochemical irradiation, radical initiators (e.g., peroxides), single-electron transfer (SET). oaepublish.com | Strong bases (e.g., LDA, LiTMP), nucleophilic attack. acs.orgacs.org |

| Intermediates | Radicals, radical ions. acs.orgoaepublish.com | Anions, carbanions. acs.org |

| Key Steps | Radical addition, intramolecular trapping, rearrangement of radical intermediates. oaepublish.com | Deprotonation, nucleophilic migration. acs.org |

| Examples | Photoinduced semi-pinacol rearrangement of oxime phosphonates. oaepublish.com | Base-induced phosphate-phosphonate and phosphonate-phosphinate rearrangements. acs.org |

Palladium-Catalyzed Phosphorus-Carbon Bond Formation in Phosphonate Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of phosphorus-carbon bonds, providing efficient routes to a wide variety of organophosphorus compounds, including phosphonates. The Hirao reaction, first reported in 1981, demonstrated the palladium-catalyzed cross-coupling of aryl bromides with P(O)-H compounds and has since become a cornerstone of organophosphorus synthesis. nih.gov

Recent advancements have expanded the scope of this reaction to include a broader range of coupling partners. Aryl nonaflates, which can be readily prepared from phenols, have been shown to be effective substrates in palladium-catalyzed C-P bond-forming reactions. nih.govacs.org The addition of sodium iodide has been found to accelerate these reactions, allowing for the rapid synthesis of aryl phosphine (B1218219) oxides, aryl phosphinates, and aryl phosphonates. nih.govacs.org

The mechanism of these palladium-catalyzed reactions generally proceeds through a catalytic cycle involving oxidative addition, transmetalation (or a related process), and reductive elimination. organic-chemistry.orgornl.gov The choice of ligand and base can significantly influence the efficiency and selectivity of the reaction. organic-chemistry.org For instance, the use of dppf or dppp (B1165662) as ligands with a cesium carbonate base has been shown to be effective for the coupling of aryl bromides and triflates with acylphosphines to form trivalent phosphines. organic-chemistry.org

Below is a table summarizing various palladium-catalyzed methods for P-C bond formation.

| Coupling Partners | Catalyst System | Product Type | Key Features |

| Aryl bromides and P(O)-H compounds | Palladium catalyst (e.g., Pd(OAc)₂) | Aryl phosphonates/phosphinates/phosphine oxides | The foundational Hirao reaction. nih.gov |

| Aryl nonaflates and P(O)-H compounds | Pd(PPh₃)₄, NaI | Aryl phosphonates/phosphinates/phosphine oxides | Iodide accelerates the reaction; uses readily available phenols. nih.govacs.org |

| Aryl bromides/triflates and acylphosphines | Pd₂(dba)₃, dppf or dppp, Cs₂CO₃ | Trivalent phosphines | Utilizes air- and moisture-stable acylphosphines as phosphination reagents. organic-chemistry.org |

| Aryl halides and triaryl phosphites | Palladium catalyst | Aryl phosphonates | Involves a water-mediated phosphonium (B103445) intermediate rearrangement. organic-chemistry.org |

Phosphonate Hydrolysis and Dealkylation Mechanisms

The hydrolysis and dealkylation of phosphonate esters are fundamental reactions for the synthesis of phosphonic acids, which are important intermediates and biologically active compounds. nih.gov These transformations can be achieved under acidic, basic, or neutral conditions, often employing specific reagents to facilitate the cleavage of the P-O-C linkage.

Hydrolysis of phosphonate esters can proceed through different mechanisms depending on the reaction conditions. nih.gov In acidic hydrolysis, which is a common method for preparing phosphonic acids, the reaction typically involves a nucleophilic attack of water on the protonated phosphonate ester. beilstein-journals.org The cleavage can occur at either the P-O bond (AAc2 mechanism) or the C-O bond (AAl1 or AAl2 mechanisms). nih.gov In most cases, acid- and base-catalyzed hydrolysis lead to P-O bond cleavage. nih.gov

Dealkylation of phosphonate esters offers an alternative route to phosphonic acids, often under milder conditions than hydrolysis. mdpi.com A widely used method is the McKenna procedure, which involves the reaction of the phosphonate ester with a trimethylsilyl (B98337) halide, such as bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI), followed by methanolysis or hydrolysis. beilstein-journals.orgresearchgate.net This method is particularly useful for substrates that are sensitive to strong acidic conditions. nih.govbeilstein-journals.org The mechanism is thought to involve an oxophilic substitution on the silicon atom. beilstein-journals.org The use of trimethylchlorosilane in a compatible solvent within a sealed vessel has also been shown to be an effective method for dealkylation. google.com

The table below outlines common methods and mechanisms for phosphonate hydrolysis and dealkylation.

| Method | Reagents | Mechanism/Key Features | Bond Cleaved |

| Acidic Hydrolysis | Concentrated HCl or HBr | AAc2 (P-O cleavage) or AAl1/AAl2 (C-O cleavage). nih.gov | P-O or C-O |

| Basic Hydrolysis | Aqueous base (e.g., NaOH) | Typically involves nucleophilic attack on the phosphorus atom. | P-O nih.gov |

| McKenna Procedure (Silyl Dealkylation) | Trimethylsilyl halides (TMSBr, TMSI) followed by alcoholysis or hydrolysis. | Oxophilic substitution on silicon; mild conditions suitable for sensitive substrates. beilstein-journals.orgresearchgate.net | C-O |

| Solvent-Assisted Silyl Dealkylation | Trimethylchlorosilane in a compatible solvent in a sealed vessel. | Allows for high yields in shorter reaction times without added alkali iodide salts. google.com | C-O |

| Thermal Dealkylation | Heat | Particularly effective for esters with bulky alkyl groups like tert-butyl. mdpi.com | C-O |

Chemical Derivatization and Functional Group Interconversions of Dimethyl 6 Cyano 2 Oxohexyl Phosphonate

Transformations Involving the Carbonyl Group

The ketone functionality at the 2-position of the hexyl chain is a versatile site for chemical modification.

The carbonyl group of Dimethyl (6-cyano-2-oxohexyl)phosphonate can be selectively reduced to a secondary alcohol, yielding Dimethyl (6-cyano-2-hydroxyhexyl)phosphonate. This transformation can be achieved using various reducing agents. Common reagents for the reduction of ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce esters or nitriles under standard conditions. The reduction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

Catalytic hydrogenation, employing catalysts like Raney nickel, platinum oxide, or palladium on carbon, can also be utilized for the reduction of the ketone. The choice of catalyst and reaction conditions can influence the selectivity, especially in the presence of the reducible cyano group.

| Product | Reagents and Conditions | Notes |

| Dimethyl (6-cyano-2-hydroxyhexyl)phosphonate | NaBH₄, Methanol, Room Temperature | Selective for the carbonyl group. |

| Dimethyl (6-cyano-2-hydroxyhexyl)phosphonate | H₂, Pd/C, Ethanol | May also reduce the cyano group under more vigorous conditions. |

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form imine derivatives such as oximes and hydrazones. nih.govaxispharm.comnih.govkhanacademy.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) in the presence of a weak acid catalyst yields the corresponding oxime. Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds.

Hydrazone Formation: Treatment with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. nih.govnih.gov Hydrazones are also often crystalline and serve as useful derivatives.

The carbonyl group can also be protected by converting it into a ketal or acetal. This is achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction is reversible and the ketal can be hydrolyzed back to the ketone under acidic aqueous conditions. This protection strategy is valuable when performing reactions on other parts of the molecule that are sensitive to the conditions required for carbonyl group transformations.

| Derivative | Reagent(s) | Functional Group Formed |

| Oxime | Hydroxylamine (NH₂OH), Acid catalyst | C=N-OH |

| Hydrazone | Hydrazine (N₂H₄), Acid catalyst | C=N-NH₂ |

| Ketal | Ethylene glycol, Acid catalyst | Cyclic diether |

Reactions of the Cyano Group

The terminal cyano group provides another avenue for the chemical modification of this compound.

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, results in the formation of the corresponding carboxylic acid, (7-(dimethoxyphosphoryl)-6-oxoheptanoic acid), and the ammonium (B1175870) salt of the acid used. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide, initially produces the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture yields the free carboxylic acid. libretexts.org

Partial hydrolysis to the corresponding amide, (Dimethyl (6-carbamoyl-2-oxohexyl)phosphonate), can be achieved under milder conditions, for example, by using certain catalysts or by carefully controlling the reaction time and temperature. lumenlearning.com

| Product | Reagents and Conditions | Notes |

| (7-(dimethoxyphosphoryl)-6-oxoheptanoic acid) | H₂SO₄ (aq), Heat | Complete hydrolysis. |

| Sodium (7-(dimethoxyphosphoryl)-6-oxoheptanoate) | NaOH (aq), Heat | Intermediate salt in basic hydrolysis. |

| Dimethyl (6-carbamoyl-2-oxohexyl)phosphonate | Controlled acid or base hydrolysis | Partial hydrolysis. |

The cyano group can be reduced to a primary amine, yielding Dimethyl (7-amino-2-oxohexyl)phosphonate. This transformation is typically accomplished through catalytic hydrogenation or with the use of powerful reducing agents.

Catalytic Hydrogenation: High-pressure hydrogenation in the presence of catalysts such as Raney nickel or platinum oxide is an effective method for nitrile reduction.

Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that can effectively reduce nitriles to primary amines. libretexts.org However, LiAlH₄ will also reduce the carbonyl group, leading to the formation of Dimethyl (7-amino-2-hydroxyhexyl)phosphonate. Sodium borohydride is generally not strong enough to reduce nitriles. A one-pot conversion of a ketone to an amine can be achieved via reductive amination. chemistrysteps.comwikipedia.orgyoutube.com

| Product | Reagents and Conditions | Notes |

| Dimethyl (7-amino-2-oxohexyl)phosphonate | H₂, Raney Ni, High Pressure | Selective reduction of the nitrile may be possible. |

| Dimethyl (7-amino-2-hydroxyhexyl)phosphonate | LiAlH₄, followed by H₂O workup | Both nitrile and ketone are reduced. |

Modification of the Phosphonate (B1237965) Moiety

The dimethyl phosphonate group can also be chemically altered, most commonly through transesterification reactions. nih.govsciencemadness.orgmtak.hugoogle.com This involves the exchange of the methoxy (B1213986) groups for other alkoxy or aryloxy groups. The reaction is typically catalyzed by an acid or a base and is driven to completion by removing the methanol byproduct.

For instance, reacting this compound with an excess of another alcohol (e.g., ethanol) in the presence of a catalyst like sodium ethoxide would lead to the formation of Diethyl (6-cyano-2-oxohexyl)phosphonate. This modification can be used to alter the solubility and other physicochemical properties of the molecule.

| Starting Material | Reagent | Product | Catalyst |

| This compound | Ethanol | Diethyl (6-cyano-2-oxohexyl)phosphonate | Sodium Ethoxide |

| This compound | Phenol | Diphenyl (6-cyano-2-oxohexyl)phosphonate | Acid or Base |

Conversion to Phosphonic Acids

The conversion of dialkyl phosphonates, such as this compound, to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. This hydrolysis of the phosphonate esters can be achieved under various conditions, with the choice of method often depending on the sensitivity of other functional groups within the molecule.

Two prevalent methods for this dealkylation are acidic hydrolysis and the McKenna reaction. nih.govd-nb.info

Acidic Hydrolysis: Treatment with concentrated hydrochloric acid at reflux is a common and straightforward method for the hydrolysis of dialkyl phosphonates. nih.gov The reaction typically proceeds over several hours, followed by removal of excess acid and water. However, the harsh acidic conditions may not be suitable for substrates containing acid-labile functional groups. In the case of this compound, the nitrile group is generally stable to these conditions, but careful optimization may be required.

McKenna Reaction: A milder and often preferred method involves the use of bromotrimethylsilane (B50905) (BTMS) followed by solvolysis, typically with methanol. nih.govd-nb.info This two-step procedure is known for its high efficiency and compatibility with a wider range of functional groups. The reaction proceeds through the formation of a silylated phosphonate intermediate, which is then readily cleaved by methanol to yield the phosphonic acid. nih.gov This method is generally carried out at room temperature, offering a significant advantage over the high temperatures required for acidic hydrolysis.

| Method | Reagents | Typical Conditions | Advantages | Potential Considerations |

| Acidic Hydrolysis | Concentrated HCl | Reflux, 1-12 hours | Simple, readily available reagents | Harsh conditions, potential for side reactions with sensitive functional groups |

| McKenna Reaction | 1. Bromotrimethylsilane (BTMS)2. Methanol | Room temperature | Mild conditions, high yields, broad functional group tolerance | BTMS is moisture sensitive |

Formation of Phosphonamidates and Other P-Functionalized Derivatives

The phosphorus center in this compound can be further functionalized to generate a variety of derivatives, including phosphonamidates. These compounds are characterized by a phosphorus-nitrogen bond and are of interest in various fields of chemistry.

The synthesis of phosphonamidates from dialkyl phosphonates typically involves a two-step process: activation of the phosphonate followed by reaction with an amine. One common approach involves the chlorination of the phosphonate ester with a reagent like oxalyl chloride to form a phosphonochloridate intermediate. This reactive intermediate is then treated with a primary or secondary amine to yield the desired phosphonamidate. mdpi.com

Recent methodologies have focused on developing milder and more direct approaches for the synthesis of phosphonamidates. nih.govresearchgate.net These methods often aim to avoid the use of harsh chlorinating agents and can offer improved yields and substrate scope.

| Derivative | General Synthetic Approach | Key Reagents |

| Phosphonamidates | Activation of the phosphonate followed by reaction with an amine | Oxalyl chloride, primary or secondary amines |

| Mixed Phosphonate Esters | Transesterification or reaction of an activated phosphonate with an alcohol | Sodium alkoxide, various alcohols |

Selective Functionalization and Protection Strategies

The presence of multiple reactive sites in this compound—namely the ketone, the phosphonate, and the nitrile—necessitates careful consideration of selective functionalization and protection strategies.

β-Ketophosphonates are valuable intermediates in organic synthesis, notably in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated ketones. organic-chemistry.org The synthesis of functionalized β-ketophosphonates often requires chemoselective methods that tolerate other functional groups. acs.orgnih.gov For instance, the acylation of lithiated methylphosphonates with activated esters, such as pentafluorophenyl esters, allows for the formation of β-ketophosphonates in the presence of less reactive ester groups. acs.orgnih.gov

Given the reactivity of the ketone in this compound, protection of this group may be necessary before carrying out transformations at the phosphonate or nitrile moieties. Common protecting groups for ketones, such as acetals or ketals, can be employed under conditions that are compatible with the phosphonate and nitrile functionalities.

Conversely, the phosphonate group itself can be seen as a directing group or a site for modification prior to transformations at the keto or cyano positions. The choice of strategy will depend on the desired final product and the relative reactivity of the functional groups under the planned reaction conditions.

Advanced Spectroscopic and Computational Characterization of Phosphonate Structures

Spectroscopic Analysis of Dimethyl (6-cyano-2-oxohexyl)phosphonate and its Derivatives

Spectroscopic methods provide invaluable empirical data regarding the molecular structure, bonding, and functional groups present in a compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a powerful toolkit for the unambiguous identification and structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. The key expected signals for this compound include a doublet for the two methoxy (B1213986) groups on the phosphorus atom, arising from coupling to the phosphorus nucleus. The methylene (B1212753) protons adjacent to the carbonyl group (C1) and the phosphonate (B1237965) group (C3) would also appear as distinct multiplets due to coupling with both neighboring protons and the ³¹P nucleus.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would be expected to show distinct signals for the carbonyl carbon, the cyano carbon, the two methoxy carbons, and the carbons forming the hexyl chain. The carbon atoms closer to the electronegative phosphonate group would be shifted downfield.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. A single signal is expected for this compound, and its chemical shift provides direct information about the oxidation state and coordination environment of the phosphorus atom. For dialkyl phosphonates, this signal typically appears in a characteristic region of the spectrum.

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.7 - 3.8 | Doublet | JP-H ≈ 11 | 6H, -P(O)(OCH₃ )₂ |

| ¹H | 3.1 - 3.2 | Doublet | JP-H ≈ 22 | 2H, -C(O)-CH₂ -P(O)- |

| ¹H | 2.5 - 2.6 | Triplet | JH-H ≈ 7 | 2H, -CH₂ -C(O)- |

| ¹H | 2.4 - 2.5 | Triplet | JH-H ≈ 7 | 2H, -CH₂ -CN |

| ¹H | 1.6 - 1.8 | Multiplet | - | 4H, -CH₂-CH₂ -CH₂ -CH₂- |

| ¹³C | 202 - 205 | Doublet | JP-C ≈ 5-7 | C2, C =O |

| ¹³C | 119 - 121 | Singlet | - | C7, -C N |

| ¹³C | 52 - 54 | Doublet | JP-C ≈ 6-8 | -P(O)(OCH₃ )₂ |

| ¹³C | 45 - 47 | Doublet | JP-C ≈ 125-130 | C1, -C(O)-CH₂ -P(O)- |

| ¹³C | 40 - 42 | Singlet | - | C3, -CH₂ -C(O)- |

| ¹³C | 20 - 28 | Singlet | - | C4, C5 |

| ¹³C | 16 - 18 | Singlet | - | C6, -CH₂ -CN |

| ³¹P | 20 - 24 | Singlet (proton decoupled) | - | -P (O)(OCH₃)₂ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). For this compound, the key diagnostic peaks would confirm the presence of the nitrile, ketone, and phosphonate moieties.

The spectrum would be dominated by a strong absorption band for the phosphoryl (P=O) stretch. Another strong, sharp peak would correspond to the carbonyl (C=O) stretch of the ketone. The nitrile group (C≡N) would also give a characteristic sharp absorption, although typically of medium intensity. The C-O-P single bonds of the phosphonate ester would also produce strong, characteristic bands in the fingerprint region.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Ketone (C=O) | Stretch | 1710 - 1725 | Strong, Sharp |

| Phosphoryl (P=O) | Stretch | 1240 - 1260 | Strong |

| Phosphonate Ester (P-O-C) | Stretch | 1020 - 1050 | Strong |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound, providing its elemental formula, and to deduce its structure by analyzing fragmentation patterns.

The molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ for this compound (C₉H₁₆NO₄P) would confirm its molecular weight of approximately 249.08 g/mol . High-resolution mass spectrometry could pinpoint the exact mass, confirming the elemental composition.

The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. Common fragmentation pathways for β-ketophosphonates include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group, leading to the loss of alkyl or phosphonate-containing fragments.

McLafferty Rearrangement: A characteristic rearrangement for ketones involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Cleavage at the Phosphonate Group: Loss of methoxy groups (-OCH₃) or the entire dimethyl phosphonate moiety.

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 249 | [C₉H₁₆NO₄P]⁺ | Molecular Ion (M⁺) |

| 218 | [C₈H₁₃NO₃P]⁺ | Loss of OCH₃ |

| 190 | [C₇H₁₃NO₂P]⁺ | Loss of C(O)OCH₃ |

| 140 | [C₄H₉O₄P]⁺ | Alpha-cleavage at C2-C3 bond |

| 109 | [CH₄O₃P]⁺ | [P(O)(OCH₃)₂] fragment |

| 81 | [C₅H₇N]⁺ | McLafferty rearrangement product ion |

Computational Chemistry and Quantum Mechanical Studies of Phosphonates

Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular properties, electronic structure, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organophosphorus compounds. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, DFT can accurately calculate various molecular properties. For this compound, DFT calculations, often using functionals like B3LYP, can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the MEP would likely show a high negative potential around the phosphoryl and carbonyl oxygens and a positive potential around the phosphorus atom and carbonyl carbon. This information helps predict how the molecule will interact with other reagents. researchgate.net

Calculate Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with experimental data to aid in the assignment of absorption bands. acs.org

Functionalized acyclic molecules like this compound can exist in numerous conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them. core.ac.uk

Prediction of Reactivity Indices and Reaction Pathways

DFT calculations are instrumental in determining a variety of molecular properties and reactivity descriptors. researchgate.net Key indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Other important reactivity descriptors that can be calculated include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. nih.gov

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Fukui Functions (f(r)): These functions identify the most electrophilic and nucleophilic sites within a molecule by describing the change in electron density at a given point as the total number of electrons is varied. nih.gov

For this compound, the presence of the electron-withdrawing ketone and nitrile groups is expected to lower the LUMO energy, making the molecule a good electron acceptor and thus susceptible to nucleophilic attack. libretexts.orglibretexts.org The likely sites for nucleophilic attack are the carbonyl carbon of the ketone and the carbon of the nitrile group. libretexts.orglibretexts.org The phosphorus atom of the phosphonate group can also be an electrophilic center. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool derived from computational calculations. It visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and phosphonate groups, as well as the nitrogen of the nitrile group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the carbonyl carbon, the nitrile carbon, and the phosphorus atom.

Illustrative Reactivity Indices for a Keto-Cyano-Phosphonate Structure

| Descriptor | Symbol | Illustrative Value | Significance |

| HOMO Energy | EHOMO | -7.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 6.3 eV | Chemical reactivity and stability |

| Electronegativity | χ | 4.35 eV | Electron-attracting tendency |

| Chemical Hardness | η | 3.15 eV | Resistance to charge transfer |

| Electrophilicity Index | ω | 3.00 eV | Propensity to act as an electrophile |

Note: The values in this table are hypothetical and serve as illustrative examples for a molecule with the functional groups of this compound, based on general values for similar organic molecules. They are not the result of a specific calculation for this compound.

Potential reaction pathways for this compound can also be predicted using computational methods. For instance, the Horner-Wadsworth-Emmons reaction is a characteristic reaction of phosphonate esters, particularly those with an adjacent ketone (β-keto phosphonates). psu.edu This reaction involves the deprotonation of the carbon alpha to both the carbonyl and phosphonate groups, followed by reaction with an aldehyde or ketone to form an α,β-unsaturated enone.

The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine. libretexts.orglibretexts.org The ketone group is susceptible to nucleophilic addition reactions and can be reduced to a secondary alcohol. Computational studies can model the transition states and activation energies for these and other potential reactions, providing insight into the most favorable reaction pathways under different conditions.

Molecular Dynamics Simulations for Phosphonate Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. semnan.ac.ir These simulations can provide detailed insights into the behavior of molecules like this compound at the atomic level, including its interactions with other molecules, such as solvents, or with surfaces. semnan.ac.ir

An MD simulation begins with the creation of a computational model of the system of interest. This involves defining the initial positions of all atoms and assigning a force field. The force field is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. semnan.ac.ir

For this compound, an MD simulation could be employed to study a variety of phenomena:

Solvation: By simulating the phosphonate in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute. This can reveal information about the solubility of the compound and the nature of the solute-solvent interactions. The polar phosphonate, ketone, and nitrile groups would be expected to form hydrogen bonds with protic solvents.

Conformational Analysis: The flexible hexyl chain of the molecule allows it to adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the dynamics of conformational changes.

Interactions with Biomolecules: If the phosphonate is being studied for potential biological applications, MD simulations can be used to model its interaction with proteins or other biomolecules. This can help to understand the binding mode and affinity of the molecule for a biological target.

Behavior at Interfaces: The interaction of the phosphonate with surfaces or at liquid-liquid interfaces can also be investigated. This is relevant for applications in materials science or for understanding the environmental fate of the compound.

The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms in the system over time. Analysis of this trajectory can provide a wealth of information, including:

Radial Distribution Functions (RDFs): These describe the probability of finding one atom at a certain distance from another, providing a detailed picture of the local molecular structure.

Hydrogen Bonding Analysis: The formation and lifetime of hydrogen bonds can be monitored throughout the simulation.

Thermodynamic Properties: Properties such as the enthalpy of mixing and excess volume can be calculated. semnan.ac.ir

Dynamic Properties: Diffusion coefficients and rotational correlation times can be determined. semnan.ac.ir

Typical Parameters for a Molecular Dynamics Simulation of a Phosphonate in Water

| Parameter | Description | Typical Value/Setting |

| Force Field | Set of equations and parameters to describe molecular interactions | COMPASS, AMBER, CHARMM |

| Simulation Box | Periodic boundary conditions to simulate a bulk system | Cubic or rectangular box with dimensions of several nanometers |

| Solvent | Explicit representation of the solvent | TIP3P or SPC/E water model |

| Temperature | Controlled using a thermostat | 298 K (25 °C) |

| Pressure | Controlled using a barostat | 1 atm |

| Time Step | The interval between successive steps in the simulation | 1-2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulation | Nanoseconds (ns) to microseconds (μs) |

Note: This table provides general parameters and settings that are commonly used in molecular dynamics simulations of organic molecules in aqueous solution.

While specific MD simulation studies on this compound have not been identified, the methodologies described are standard and would be applicable to investigate the molecular interactions of this compound. Such simulations would provide valuable, atomistic-level insights that complement experimental studies and computational analyses of its electronic structure and reactivity.

Applications of Dimethyl 6 Cyano 2 Oxohexyl Phosphonate in Complex Organic Synthesis

Strategic Role as a Precursor in Diverse Molecular Architectures

The chemical structure of Dimethyl (6-cyano-2-oxohexyl)phosphonate offers multiple reactive sites, allowing for a wide range of chemical transformations. The phosphonate (B1237965) group is a key functional handle for the Horner-Wadsworth-Emmons reaction, a powerful tool for creating carbon-carbon double bonds. The internal ketone at the 2-position provides a site for nucleophilic attack or further functionalization, while the terminal nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to introduce nitrogen-containing functionalities. This trifunctional nature allows for sequential and selective reactions, making it a valuable precursor for the synthesis of complex molecules with varied structural motifs.

Utilization in Horner-Wadsworth-Emmons Olefination for Carbon-Carbon Bond Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to yield an olefin. The presence of the electron-withdrawing nitrile group in this compound enhances the acidity of the alpha-protons to the phosphonate group, facilitating the formation of the corresponding carbanion under mild basic conditions.

This stabilized carbanion then readily reacts with various carbonyl compounds to afford α,β-unsaturated ketones bearing a cyanoalkyl chain. The HWE reaction using this phosphonate generally exhibits high E-selectivity, leading predominantly to the formation of the trans-alkene isomer. This stereochemical control is crucial in the synthesis of complex molecules where specific double bond geometry is required. The water-soluble nature of the phosphate (B84403) byproduct simplifies the purification of the desired olefin product.

Table 1: Examples of Horner-Wadsworth-Emmons Reactions

| Aldehyde/Ketone Reactant | Base | Resulting Alkene Product | Stereoselectivity |

|---|---|---|---|

| Benzaldehyde | NaH | (E)-8-cyano-5-oxo-1-phenyl-1-octene | High E-selectivity |

| Cyclohexanone | KHMDS | (E)-(2-(4-cyanobutyl)-2-oxocyclohexylidene)acetonitrile | High E-selectivity |

Development of Phosphonate-Containing Heterocyclic Compounds

The reactivity of the keto and nitrile functionalities within this compound provides a versatile platform for the synthesis of a variety of phosphonate-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules.

Synthesis of Phosphoryl-Substituted Pyrazoles, Triazolines, Oxazoles, and Thiazoles

The ketone functionality in this compound can serve as a key electrophilic site for the construction of five-membered heterocycles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of phosphoryl-substituted pyrazoles. Similarly, treatment with azides can yield triazolines through a [3+2] cycloaddition pathway involving an enolate intermediate. The synthesis of oxazoles and thiazoles can be achieved by reacting the keto-phosphonate with appropriate reagents such as α-haloketones followed by cyclization, or with Lawesson's reagent to introduce the sulfur atom for thiazole formation.

Stereoselective Access to Nitrogen-Containing Scaffolds

The nitrile group in this compound is a valuable precursor for the introduction of nitrogen-containing functionalities and the stereoselective construction of nitrogenous scaffolds. Reduction of the nitrile to a primary amine opens up a plethora of synthetic possibilities, including the formation of lactams, pyrrolidines, and piperidines through intramolecular cyclization strategies. The stereochemistry of these cyclic systems can often be controlled by employing chiral reducing agents or by utilizing substrate-controlled diastereoselective cyclization reactions.

Employments in Natural Product Synthesis and Analog Design

The ability to construct complex carbon skeletons with high stereocontrol makes this compound a valuable tool in the total synthesis of natural products and the design of their analogs. The olefination and heterocycle-forming capabilities of this reagent have been exploited in the synthesis of various natural product fragments and core structures. Furthermore, the phosphonate and nitrile functionalities can be strategically incorporated into analogs of natural products to modulate their biological activity, improve their pharmacokinetic properties, or probe their mechanism of action.

Design of Chemically Stable Bioisosteres and Enzyme Inhibitor Scaffolds (Focus on Chemical Design Principles and Synthetic Accessibility)

In medicinal chemistry, the phosphonate group is often employed as a bioisostere of the phosphate or carboxylate group found in many biological substrates. The tetrahedral geometry and negative charge of the phosphonate at physiological pH can mimic the transition state of enzymatic reactions, making phosphonate-containing molecules potent enzyme inhibitors.

This compound provides a synthetically accessible scaffold for the design of such inhibitors. The cyanoalkyl chain allows for the introduction of various functionalities that can interact with specific binding pockets of an enzyme. The chemical stability of the phosphonate group, compared to the more labile phosphate esters, is a significant advantage in the design of drug candidates. The synthetic accessibility of this reagent allows for the rapid generation of a library of potential enzyme inhibitors for structure-activity relationship (SAR) studies. The design principles often involve positioning the phosphonate group to interact with the active site of the target enzyme, while the rest of the molecule is tailored to optimize binding affinity and selectivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| Cyclohexanone |

| Acetaldehyde |

| Sodium hydride (NaH) |

| Potassium hexamethyldisilazide (KHMDS) |

| Lithium hydroxide (LiOH) |

| Hydrazine |

Contributions to Advanced Materials Chemistry (e.g., as Intermediates for Functional Polymers or Ligands)

Currently, there is a lack of publicly available scientific literature detailing the specific applications of this compound as an intermediate for functional polymers or as a ligand in advanced materials chemistry. While the broader class of phosphonate-containing compounds sees wide use in the development of advanced materials, the direct contribution of this specific molecule is not well-documented in existing research.

Phosphonate-functionalized polymers are a significant area of materials science. These polymers are synthesized through various methods, including the ring-opening polymerization of phosphonate-based cyclic monomers and post-polymerization modification techniques. The inclusion of phosphonate groups can impart desirable properties to polymers such as biodegradability and biocompatibility, making them suitable for use in biomaterials. For example, phosphonate-functionalized polycarbonates have been developed for applications in drug delivery and tissue engineering.

In the realm of coordination chemistry, phosphonate groups are utilized to create ligands for metal-organic frameworks (MOFs) and other coordination polymers. The addition of phosphonic acid moieties to ligand structures, such as diimides, can enhance properties like water solubility, which is crucial for applications in energy production and drug delivery.

While these examples highlight the potential utility of phosphonate-containing molecules in advanced materials, specific research detailing the role of this compound in these or similar applications is not readily found. The unique combination of a cyano group, a keto group, and a dimethyl phosphonate ester within its structure suggests potential for various chemical transformations that could lead to novel monomers or ligands. However, without specific studies on this compound, its contributions to advanced materials chemistry remain speculative. Further research would be necessary to explore and establish its role in the synthesis of functional polymers and ligands.

Emerging Trends and Future Research Directions in Dimethyl 6 Cyano 2 Oxohexyl Phosphonate Chemistry

Development of Novel Catalytic Systems for Phosphonate (B1237965) Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and phosphonate chemistry is no exception. Research in this area generally focuses on enhancing the efficiency, selectivity, and scope of reactions involving the C-P bond and transformations of functional groups within the molecule. For a compound like Dimethyl (6-cyano-2-oxohexyl)phosphonate, with its ketone and nitrile functionalities, several catalytic avenues could be explored.

Potential Research Areas:

Asymmetric Catalysis: The ketone group at the 2-position presents an opportunity for asymmetric reduction to a chiral alcohol. Future research could involve the development of chiral catalysts (e.g., those based on ruthenium, rhodium, or iridium) to achieve high enantioselectivity.

C-H Functionalization: Catalytic C-H activation could enable the introduction of new functional groups at various positions on the hexyl chain, leading to a diverse range of derivatives.

Nitrile Group Transformations: Catalytic hydration of the cyano group to an amide or its reduction to an amine are important transformations. Novel catalysts could offer milder reaction conditions and higher yields compared to traditional methods.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are widely used to form C-C and C-heteroatom bonds. While the phosphonate group itself can be introduced via such methods, catalysts could also be developed to functionalize the alkyl chain of this compound.

Illustrative Data Table of Catalytic Transformations for Functionalized Phosphonates (General):

| Catalyst Type | Transformation | Substrate Scope | Potential Application for Target Compound |

| Chiral Ru-complexes | Asymmetric hydrogenation of ketones | Aromatic and aliphatic ketones | Asymmetric reduction of the 2-oxo group |

| Palladium(II) catalysts | Hydration of nitriles | Aryl and alkyl nitriles | Conversion of the 6-cyano group to an amide |

| Rhodium(I) complexes | C-H activation/functionalization | Alkanes, arenes | Functionalization of the hexyl chain |

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes. yale.edumlsu.ac.inacs.orgepa.govnih.gov For this compound, this would involve developing synthetic pathways that are more environmentally benign and resource-efficient.

Key Green Chemistry Principles and Their Potential Application:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from biomass for the synthesis of the hexyl chain.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. gelest.com This aligns with the development of novel catalytic systems discussed in the previous section.

Energy Efficiency: Utilizing methods like microwave-assisted or flow chemistry to reduce reaction times and energy consumption.

Comparison of Traditional vs. Green Synthetic Approaches (Hypothetical for a Phosphonate):

| Step | Traditional Approach | Green Chemistry Approach |

| Solvent | Dichloromethane, Toluene | Water, Ethanol (B145695), or solvent-free |

| Catalyst | Stoichiometric base (e.g., NaH) | Catalytic amount of a reusable solid base |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or ambient temperature |

| Purification | Column chromatography | Crystallization or distillation |

Exploration of Photochemical and Electrochemical Approaches

Photochemistry and electrochemistry offer unique pathways for chemical transformations, often under mild conditions and with high selectivity. These methods could provide novel routes for the synthesis and functionalization of this compound.

Photochemical Approaches:

Photoinduced C-P Bond Formation: Light-mediated reactions could be explored for the synthesis of the phosphonate itself.

Photocatalysis: The use of photocatalysts could enable a variety of transformations, such as redox reactions or the generation of radical intermediates for further functionalization. For instance, a photocatalytic system might be devised for the selective oxidation or reduction of the functional groups present in the target molecule.

Electrochemical Approaches:

Electrosynthesis: The synthesis of this compound or its precursors could potentially be achieved through electrochemical methods, which can minimize the use of chemical reagents.

Electrochemical Transformations: The ketone or nitrile groups could be targeted for electrochemical reduction or oxidation, offering a high degree of control over the reaction.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for understanding and predicting chemical phenomena. nih.govnih.govcetjournal.itcambridgescholars.comelifesciences.org For this compound, computational modeling could provide valuable insights into its properties and potential reactivity.

Applications of Computational Modeling:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to study the mechanisms of potential reactions, helping to optimize reaction conditions and predict product outcomes.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of the compound and its derivatives.

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of the molecule can provide insights into its reactivity and potential interactions with other molecules.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts for transformations involving this compound.

Design of New Phosphonate-Based Reagents and Ligands

The phosphonate group is known for its ability to coordinate to metal ions. This property could be exploited by using this compound as a building block for new reagents and ligands.

Potential Avenues for Research:

Ligand Synthesis: The cyano and keto groups could be chemically modified to introduce additional donor atoms, creating multidentate ligands. These ligands could then be used to form coordination complexes with a variety of metals, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Functional Reagents: The molecule could be functionalized to serve as a reagent in organic synthesis. For example, conversion of the ketone to an enolate could allow it to be used as a nucleophile.

Bioconjugation: The functional groups could be used to attach the phosphonate to biomolecules, creating probes for biological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.